2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the 2-fluorophenoxy intermediate.
Synthesis of the thiophen-2-yl furan intermediate: This intermediate is synthesized by coupling thiophene-2-carboxaldehyde with furan-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction.
Formation of the final compound: The final step involves the reaction of the 2-fluorophenoxy intermediate with the thiophen-2-yl furan intermediate in the presence of a suitable amide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and biological activity.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
- 2-(2-bromophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
- 2-(2-methylphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c18-13-4-1-2-5-14(13)21-11-17(20)19-10-12-7-8-15(22-12)16-6-3-9-23-16/h1-9H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRDWVJAMOAQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(O2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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